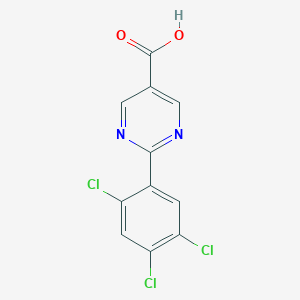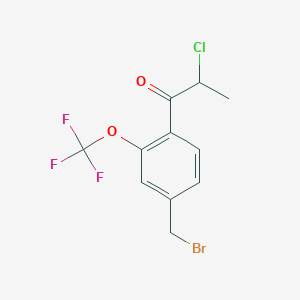
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a trifluoromethoxy group, and a chloropropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one can be achieved through several steps:
Starting Material: The synthesis begins with 4-(bromomethyl)-2-(trifluoromethoxy)benzene.
Halogenation: The starting material undergoes halogenation to introduce the bromomethyl group.
Chlorination: The intermediate product is then subjected to chlorination to form the chloropropanone moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistency and efficiency.
化学反应分析
Types of Reactions
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various nucleophiles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
科学研究应用
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating certain proteins.
相似化合物的比较
Similar Compounds
1-(4-(Bromomethyl)-2-(methoxy)phenyl)-2-chloropropan-1-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
属性
分子式 |
C11H9BrClF3O2 |
|---|---|
分子量 |
345.54 g/mol |
IUPAC 名称 |
1-[4-(bromomethyl)-2-(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3O2/c1-6(13)10(17)8-3-2-7(5-12)4-9(8)18-11(14,15)16/h2-4,6H,5H2,1H3 |
InChI 键 |
HTHPRPLDFYTWNA-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=C(C=C(C=C1)CBr)OC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


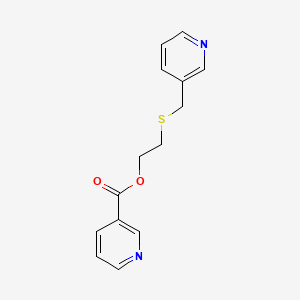
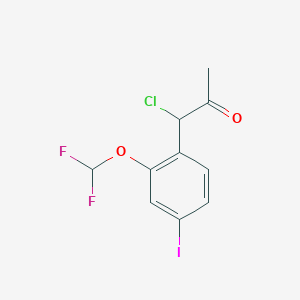
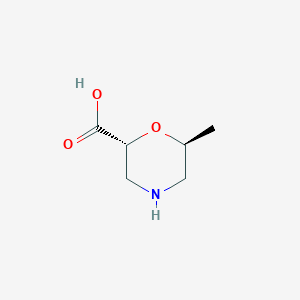
![3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14040842.png)
![Tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B14040847.png)
![Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14040855.png)
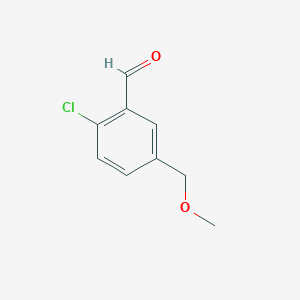
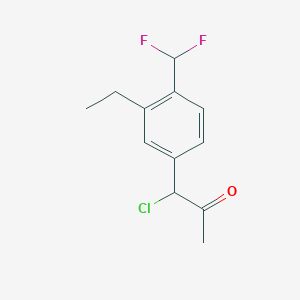
![carbanide;cobalt(3+);3-[2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-methylidene-oxido-λ5-phosphanyl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide](/img/structure/B14040858.png)
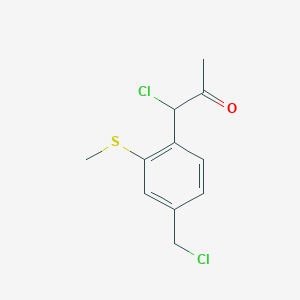
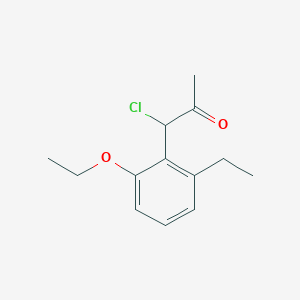
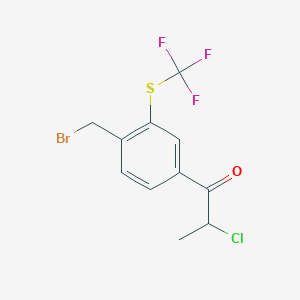
![5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B14040877.png)
